N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Description

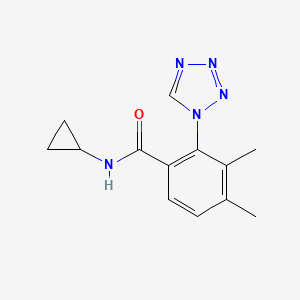

N¹-Cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a cyclopropylamine substituent at the N¹ position, methyl groups at the 3- and 4-positions of the benzene ring, and a 1H-tetrazole moiety at the 2-position. The tetrazole group is a nitrogen-rich heterocycle often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula |

C13H15N5O |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

N-cyclopropyl-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H15N5O/c1-8-3-6-11(13(19)15-10-4-5-10)12(9(8)2)18-7-14-16-17-18/h3,6-7,10H,4-5H2,1-2H3,(H,15,19) |

InChI Key |

LOVXVAMZMRNVEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC2CC2)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropylation of a suitable benzamide derivative, followed by methylation and introduction of the tetraazolyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitutions.

Industrial Production Methods

In an industrial setting, the production of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetraazolyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique features include:

- Cyclopropyl group : Enhances conformational rigidity and metabolic resistance compared to linear alkyl chains.

- 3,4-Dimethyl substitution : May sterically hinder enzymatic degradation or modulate lipophilicity.

- Tetrazole ring : Acts as a polar functional group, influencing solubility and hydrogen-bonding interactions.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Physicochemical Properties

Biological Activity

N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{12}H_{15}N_{5}O and a molecular weight of 257.29 g/mol. Its structure includes a cyclopropyl group and a tetraazole moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Inhibitory Effects on Enzymes : The tetraazole ring may contribute to enzyme inhibition, particularly in pathways related to inflammation and cancer.

The mechanisms by which this compound exerts its effects are hypothesized to involve:

- Interaction with Receptors : The compound may bind to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for the survival and proliferation of pathogenic organisms or cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Detailed Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.